Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate
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Overview
Description
Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate: is a synthetic organic compound characterized by its pyrimidine ring structure substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Esterification: The carboxylic acid group is esterified using isopropanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting ester is purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may impart desirable properties such as enhanced bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials with specific properties, such as improved resistance to degradation or enhanced performance under extreme conditions.
Mechanism of Action
The mechanism by which Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its isopropyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged to tailor the compound for specific applications where other similar compounds may not be as effective.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-4(2)17-7(16)6-5(10)3-14-8(15-6)9(11,12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMRSMDAVGIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=NC=C1Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2503202-60-4 |
Source
|
Record name | propan-2-yl 5-chloro-2-(trifluoromethyl)pyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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